5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine: A Comprehensive Technical Guide to Chemical Properties, Synthesis, and Pharmacological Applications
5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine: A Comprehensive Technical Guide to Chemical Properties, Synthesis, and Pharmacological Applications
Executive Summary
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological profile, including antimicrobial, anticancer, and enzyme-inhibitory activities[1]. Specifically, 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS: 54759-66-9) represents a highly optimized derivative where steric bulk and lipophilicity are finely tuned. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a deep mechanistic understanding of this compound's physicochemical properties, validated synthetic pathways, and downstream biological screening protocols.
By substituting the C5 position with an isopropyl group and the C2 amine with an N-methyl group, researchers can significantly modulate the compound's topological polar surface area (TPSA) and hydrogen-bonding capacity, thereby enhancing membrane permeability and target specificity compared to unsubstituted analogs.
Physicochemical Profiling & Structural Rationale
The rational design of 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine hinges on the electron-deficient nature of the 1,3,4-thiadiazole ring, which acts as a bioisostere for pyrimidine and oxadiazole rings. The sulfur atom imparts high lipophilicity, while the nitrogen atoms serve as critical hydrogen-bond acceptors[2].
The N-methyl substitution on the amine reduces the hydrogen-bond donor count from two to one. This seemingly minor alteration is a classic medicinal chemistry tactic to prevent non-specific protein binding and improve blood-brain barrier (BBB) penetration.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Structural Causality / Significance |
| Chemical Formula | C6H11N3S | Core heterocyclic framework with alkyl modifications. |
| Molecular Weight | 157.24 g/mol | Low molecular weight (<500 Da) ensures excellent ligand efficiency and aligns with Lipinski's Rule of 5. |
| CAS Registry Number | 54759-66-9 | Standardized identifier for commercial procurement. |
| Hydrogen Bond Donors | 1 | N-methyl group restricts donor capacity, optimizing pharmacokinetic absorption. |
| Hydrogen Bond Acceptors | 3 | Ring nitrogens and sulfur provide anchor points for kinase hinge-binding or metalloenzyme coordination. |
| Estimated LogP | ~1.4 - 1.8 | The isopropyl group provides optimal lipophilicity for cellular membrane traversal without inducing hydrophobic toxicity. |
Synthetic Methodologies & Mechanistic Pathways
Historically, the synthesis of 2-amino-1,3,4-thiadiazoles relied on the cyclodehydration of thiosemicarbazides with carboxylic acids using harsh, toxic reagents like Phosphorus Oxychloride ( POCl3 )[3]. However, modern green chemistry mandates safer alternatives. The protocol below utilizes Polyphosphate Ester (PPE) , which offers a self-validating, high-yield alternative under mild conditions[4].
Protocol 1: One-Pot Cyclodehydration via Polyphosphate Ester (PPE)
Causality & Design: PPE acts as both a dehydrating agent and a solvent medium. Unlike POCl3 , which can cause exothermic degradation and requires rigorous basic quenching, PPE operates smoothly at 60–85°C. This prevents the cleavage of the N-methyl group and ensures the integrity of the isopropyl chain[5].
Step-by-Step Methodology:
-
Preparation: In a dry, round-bottom flask, dissolve 5.0 mmol of isobutyric acid and 5.0 mmol of 4-methylthiosemicarbazide in 30 mL of anhydrous chloroform ( CHCl3 ).
-
Catalyst Addition: Add 20 g of Polyphosphate Ester (PPE) to the mixture. Causality: Chloroform acts as a diluent to maintain a homogeneous reaction mixture, allowing precise temperature control[5].
-
Reflux: Heat the mixture to 60–85°C and maintain reflux for 8–10 hours. Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3) until the complete disappearance of the thiosemicarbazide spot.
-
Quenching & Neutralization: Cool the mixture to room temperature. Carefully add 15 mL of distilled water. Neutralize the residual PPE by adding saturated Sodium Bicarbonate ( NaHCO3 ) dropwise until pH 7.5 is reached. Causality: Premature or highly basic quenching can lead to ring-opening side reactions; mild neutralization preserves the thiadiazole core[4].
-
Extraction & Purification: Extract the aqueous layer with CHCl3 (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Recrystallize from a chloroform/hexane mixture to yield pure 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine.
Figure 1: PPE-mediated one-pot synthetic pathway for 1,3,4-thiadiazol-2-amine derivatives.
Biological Activity & Pharmacological Targets
1,3,4-thiadiazole derivatives are prominent in oncology and infectious disease research[6]. The sulfur and nitrogen heteroatoms are highly adept at coordinating with metal ions in metalloenzymes, most notably the Zn2+ ion in Carbonic Anhydrase (CA) , or interacting with the hinge region of various tyrosine kinases[2].
Mechanism of Action (MoA)
When 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine enters the cellular environment, the lipophilic isopropyl group facilitates entry through the phospholipid bilayer. Once inside, the N-methyl amine and ring nitrogens form a stable pharmacophore that can competitively inhibit enzyme active sites, leading to catalytic arrest and subsequent cellular apoptosis in rapidly dividing pathogenic or oncogenic cells[7].
Figure 2: Generalized pharmacological mechanism of action for thiadiazole enzyme inhibitors.
Experimental Workflows: In Vitro Screening
To validate the efficacy of synthesized 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine, a robust, self-validating biological assay is required. The following protocol outlines a standard MTT cell viability assay used to determine the IC50 against target cancer cell lines (e.g., MCF-7 or LoVo)[7].
Protocol 2: Cytotoxicity Screening (MTT Assay)
Causality & Design: The MTT assay measures the metabolic reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to formazan by viable cells. We utilize DMSO as the compound vehicle, ensuring the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine (0.1 µM to 100 µM) in culture media. Add 100 µL of the drug solutions to the respective wells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours. Causality: A 48-hour window allows sufficient time for the compound to penetrate the cell, bind to intracellular targets, and induce measurable metabolic arrest[7].
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate on a microplate shaker for 10 minutes.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.
Table 2: Representative Assay Validation Parameters
| Parameter | Standard Requirement | Justification |
| Vehicle Control Viability | > 95% | Ensures the solvent (DMSO) is not causing baseline cell death. |
| Positive Control IC50 | Known Literature Value | Validates the sensitivity and accuracy of the cell line and assay conditions. |
| Z'-Factor | > 0.5 | Confirms assay robustness and suitability for High-Throughput Screening (HTS). |
References
- Sigma-Aldrich. "5-ISOPROPYL-N-METHYL-1,3,4-THIADIAZOL-2-AMINE Product Page." Sigma-Aldrich Catalog.
- MDPI. "A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives." Molecules.
- MDPI. "Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold." Pharmaceuticals.
- MDPI. "Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation." International Journal of Molecular Sciences.
- ResearchGate. "Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds." ResearchGate Publications.
Sources
- 1. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]
